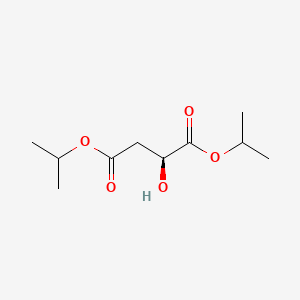

(-)-Diisopropyl-L-Malate

Description

The exact mass of the compound Diisopropyl (S)-(-)-malate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dipropan-2-yl (2S)-2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVHRFVONMVDGK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC(C(=O)OC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)C[C@@H](C(=O)OC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462659 | |

| Record name | Diisopropyl (S)-(-)-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83541-68-8 | |

| Record name | Diisopropyl (S)-(-)-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl (S)-(-)-malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Chiral Building Block: A Technical Guide to (-)-Diisopropyl-L-Malate

Abstract

(-)-Diisopropyl-L-malate (CAS No. 83541-68-8), a derivative of the naturally occurring L-malic acid, has emerged as a pivotal chiral building block in modern organic synthesis. Its unique stereochemistry and functional group array make it an invaluable tool for the construction of complex, enantiomerically pure molecules, particularly within the pharmaceutical and fine chemical industries. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, encompassing its fundamental physicochemical properties, detailed synthetic protocols, and a thorough exploration of its applications in asymmetric synthesis. The causality behind experimental choices and the mechanistic underpinnings of its stereodirecting influence are emphasized to provide actionable, field-proven insights.

Introduction: The Significance of Chirality and the Role of this compound

In the realm of drug development and materials science, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities, with one enantiomer often being therapeutically active while the other may be inactive or even harmful[1]. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern chemical synthesis.

This compound serves as a powerful tool in this endeavor, primarily utilized as a chiral precursor. Derived from the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products like L-malic acid, it provides a strategic starting point for the synthesis of more complex chiral molecules[2]. Its utility lies in the inherent (S)-stereocenter, which can be exploited to induce chirality in subsequent chemical transformations. This guide will delve into the technical specifics of this versatile molecule, providing the necessary knowledge to effectively harness its potential in the laboratory.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. The key identifiers and properties of this compound are summarized below.

Chemical Identity and Structure

| Identifier | Value |

| CAS Number | 83541-68-8[3] |

| Molecular Formula | C₁₀H₁₈O₅[4] |

| Molecular Weight | 218.25 g/mol [4] |

| IUPAC Name | Diisopropyl (2S)-2-hydroxybutanedioate[4] |

| Synonyms | Diisopropyl (S)-(-)-malate, L-Malic acid diisopropyl ester, (S)-2-Hydroxybutanedioic acid diisopropyl ester[4] |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.8,-0.8!"]; O2 [label="O", pos="0.8,-0.8!"]; C2 [label="C", pos="0,1.5!"]; H1 [label="H", pos="-0.7,1.8!"]; C3 [label="C", pos="0.7,2.5!"]; H2 [label="H", pos="0.5,3.2!"]; H3 [label="H", pos="1.4,2.5!"]; C4 [label="C", pos="-0.7,2.5!"]; O3 [label="O", pos="-1.4,2.5!"]; H4 [label="H", pos="-1.8,2.8!"]; O4 [label="O", pos="0,4!"]; C5 [label="C", pos="0,5.5!"]; C6 [label="C", pos="-0.8,6.3!"]; H5 [label="H", pos="-1.2,5.8!"]; H6 [label="H", pos="-0.6,7!"]; H7 [label="H", pos="-1.5,6.6!"]; C7 [label="C", pos="0.8,6.3!"]; H8 [label="H", pos="1.2,5.8!"]; H9 [label="H", pos="0.6,7!"]; H10 [label="H", pos="1.5,6.6!"]; H11 [label="H", pos="-0.2,5.8!"]; C8 [label="C", pos="-2.2,-1.2!"]; H12 [label="H", pos="-2.4,-0.5!"]; C9 [label="C", pos="-3.2,-1.8!"]; H13 [label="H", pos="-3.4,-1.1!"]; H14 [label="H", pos="-3, -2.5!"]; H15 [label="H", pos="-4, -1.8!"]; C10 [label="C", pos="-1.2,-1.8!"]; H16 [label="H", pos="-1,-1.1!"]; H17 [label="H", pos="-1.4,-2.5!"]; H18 [label="H", pos="-0.4,-1.8!"];

A [label="1. Reaction Setup\nL-Malic Acid + Isopropanol\n+ Acid Catalyst (e.g., H₂SO₄)"]; B [label="2. Reflux\n(e.g., 80-100°C)\nwith water removal"]; C [label="3. Workup\n- Cool reaction mixture\n- Neutralize with base (e.g., NaHCO₃)"]; D [label="4. Extraction\n- Separate organic and aqueous layers"]; E [label="5. Drying\n- Dry organic layer (e.g., MgSO₄)"]; F [label="6. Purification\n- Vacuum Distillation"]; G [label="Final Product\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; A -> B; B -> C; C -> D; D -> E; E -> F; F -> G;

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

-

L-Malic Acid

-

Isopropanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Toluene (optional, for azeotropic removal of water)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus (optional, but recommended)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add L-malic acid (1.0 eq) and a significant excess of isopropanol (e.g., 5-10 eq). If using a Dean-Stark apparatus, add toluene (approximately 40% of the alcohol volume).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirred reaction mixture.

-

Reflux: Heat the mixture to a gentle reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. If toluene was used, add water to dissolve the salts. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess isopropanol and toluene. The crude product can be further purified by vacuum distillation to yield pure this compound as a colorless liquid.

Applications in Asymmetric Synthesis

The primary utility of this compound in organic synthesis is as a chiral precursor for the generation of other enantiomerically pure molecules. Its (S)-stereocenter can be leveraged to direct the stereochemical outcome of subsequent reactions.

As a Chiral Auxiliary: The Principle of Asymmetric Induction

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical course of a reaction. The auxiliary is then removed to reveal the desired enantiomerically enriched product. While this compound itself is more commonly used as a chiral building block, its derivatives can function as chiral auxiliaries. The principle of asymmetric induction relies on the chiral auxiliary creating a diastereomeric intermediate that favors the approach of a reagent from one face over the other due to steric hindrance or electronic effects. This leads to the preferential formation of one diastereomer, which upon removal of the auxiliary, yields the desired enantiomer.

Representative Application: Diastereoselective Alkylation

A common application of chiral malate esters is in the diastereoselective alkylation of enolates. The chiral ester acts as a directing group, influencing the facial selectivity of the incoming electrophile.

Conceptual Workflow:

-

Enolate Formation: A derivative of this compound is deprotonated at the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form a chiral enolate.

-

Diastereoselective Alkylation: The chiral enolate is then treated with an alkylating agent (e.g., an alkyl halide). The bulky isopropyl groups and the stereochemistry of the malate backbone create a sterically hindered environment, forcing the electrophile to approach from the less hindered face.

-

Transformation to the Desired Product: The resulting diastereomerically enriched product can then be further transformed, for example, by hydrolysis of the ester groups, to yield the final enantiomerically enriched target molecule.

Caption: Mechanism of diastereoselective alkylation using a chiral malate derivative.

This strategy has been successfully employed in the synthesis of a variety of natural products and pharmaceutical intermediates. For instance, derivatives of malic acid are instrumental in synthesizing precursors for inhibitors of neuronal nitric oxide synthase (nNOS), which are being investigated for their therapeutic potential in neurodegenerative diseases.[2]

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

| Aspect | Recommendation |

| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. Refrigeration is recommended for long-term storage. |

| Handling | Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. |

| Incompatibility | Strong oxidizing agents, strong acids, and strong bases. |

| Hazards | May cause skin and eye irritation. May cause respiratory irritation. |

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a testament to the power and elegance of utilizing the chiral pool in asymmetric synthesis. Its ready availability, well-defined stereochemistry, and versatile reactivity make it an indispensable tool for the modern organic chemist. By understanding its fundamental properties, mastering its synthesis, and appreciating the principles behind its application in stereocontrolled reactions, researchers and drug development professionals can effectively employ this valuable chiral building block to construct the complex, enantiomerically pure molecules that drive innovation in medicine and materials science.

References

- Vertex AI Search Result 2: Chiral Auxiliaries Definition - Organic Chemistry II Key Term - Fiveable. (URL not provided)

- Vertex AI Search Result 4: Chiral auxiliary - Wikipedia. (URL not provided)

- Vertex AI Search Result 3: Buy this compound | 83541-68-8 - Smolecule. (URL not provided)

- Vertex AI Search Result 7: malate - Diisopropyl (S)-(−) - Chem-Impex. (URL not provided)

- Vertex AI Search Result 8: this compound | 83541-68-8 - ChemicalBook. (URL not provided)

- Vertex AI Search Result 11: SAFETY DATA SHEET - Fisher Scientific. (URL not provided)

- Vertex AI Search Result 10: this compound | 83541-68-8 | Benchchem. (URL not provided)

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Enantioselective Synthesis of Chiral Cyclopent‐2‐enones by Nickel‐Catalyzed Desymmetrization of Malonate Esters | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to (-)-Diisopropyl-L-Malate: Structure, Stereochemistry, and Applications

This guide provides a comprehensive technical overview of (-)-diisopropyl-L-malate, a versatile chiral building block essential for modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structural features, stereochemical significance, synthesis, and practical applications, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Value of this compound

This compound, systematically named diisopropyl (2S)-2-hydroxybutanedioate, is a diester of naturally occurring L-malic acid.[1] Its value in synthetic organic chemistry stems from the fixed (S)-stereochemistry at the C-2 position, which makes it an excellent chiral starting material for the synthesis of complex, enantiomerically pure molecules.[1][2] Unlike chiral auxiliaries that are temporarily attached and then removed, this compound is typically used in "chiral pool" synthesis, where its inherent chirality is incorporated into the final product's framework. This approach is both atom-economical and highly effective for introducing a key stereocenter. Its applications are notable in the synthesis of pharmaceuticals and bioactive natural products, such as α-hydroxylated lactone lignans.[2][3]

Molecular Structure and Physicochemical Properties

The structural integrity and properties of this compound are fundamental to its function in stereoselective reactions.

Structural and Stereochemical Analysis

The molecule consists of a four-carbon butanedioate backbone with a hydroxyl group at the C-2 position and two isopropyl ester functionalities at C-1 and C-4. The key feature is the single stereogenic center at C-2, which possesses the (S)-configuration.[1] This absolute configuration is responsible for its optical activity, exhibiting levorotatory behavior (rotating plane-polarized light to the left).[1]

The IUPAC name, diisopropyl (2S)-2-hydroxybutanedioate, precisely defines this structure. The bulky isopropyl groups provide steric hindrance, which can be strategically exploited in synthesis to influence the stereochemical outcome of reactions at or near the chiral center.

Caption: 2D Structure of this compound with the (S)-chiral center at C-2 indicated.

Physical and Spectroscopic Data

The physical and spectroscopic properties are crucial for identification, purity assessment, and quality control.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₅ | [4] |

| Molecular Weight | 218.25 g/mol | [4] |

| Appearance | Colorless Liquid | [2] |

| Density | 1.055 g/mL at 25 °C | [2][3] |

| Boiling Point | 237 °C | [2][3] |

| Refractive Index (n20/D) | 1.43 | [2][3] |

| Optical Rotation ([α]20/D) | -13° (neat) |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides key structural information. Signals typically appear around 4.5-4.6 ppm for the methine proton at the chiral C-2 center, 2.7-2.9 ppm for the adjacent methylene protons (C-3), and 5.0-5.1 ppm for the methine protons of the isopropyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum shows signals for the carbonyl carbons in the range of 170-175 ppm, the chiral carbon (C-2) and the isopropyl methine carbons around 67-70 ppm, the methylene carbon (C-3) at 38-40 ppm, and the isopropyl methyl carbons at 21-23 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands: a strong carbonyl (C=O) stretch for the ester groups around 1740 cm⁻¹, a broad O-H stretch from the hydroxyl group at approximately 3400-3500 cm⁻¹, and C-H stretching bands from the alkyl groups at 2850-2950 cm⁻¹.

Synthesis and Purification

The most common and direct method for preparing this compound is through the acid-catalyzed Fischer esterification of L-malic acid.

Synthesis Mechanism: Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The mechanism involves several key equilibrium steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of both carboxylic acid groups on L-malic acid, activating them toward nucleophilic attack.

-

Nucleophilic Attack: The alcohol (isopropanol) acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final di-ester product.

To drive the equilibrium towards the product, an excess of isopropanol is typically used, and the water generated during the reaction is removed, often by azeotropic distillation using a Dean-Stark apparatus.

Caption: General workflow for the synthesis of this compound via Fischer Esterification.

Experimental Protocol: Representative Procedure

This protocol is a representative laboratory-scale procedure based on standard esterification methods.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add L-malic acid (1.0 eq), a large excess of isopropanol (e.g., 10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with isopropanol. Continue the reaction until no more water is collected, indicating the reaction is complete (typically several hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully neutralize the acid catalyst by washing the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.[5]

Quality Control and Purity Analysis

Ensuring the chemical and enantiomeric purity of this compound is critical for its use in stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.

Protocol: Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess (e.e.) requires a chiral stationary phase (CSP) that can differentiate between the (S)- and (R)-enantiomers.

-

Column: A polysaccharide-based chiral column, such as Chiralcel AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative), is often effective.

-

Mobile Phase: A normal-phase solvent system is typically used, consisting of a mixture of n-hexane and isopropanol (e.g., 97:3 v/v).[6] The exact ratio must be optimized to achieve baseline separation.

-

Flow Rate: A standard flow rate of 1.0 mL/min is generally appropriate.[6]

-

Temperature: The column is typically maintained at ambient temperature (e.g., 25 °C).[6]

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the ester carbonyls absorb is suitable.[6]

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase and inject a small volume (e.g., 10 µL).[6]

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.

Applications in Asymmetric Synthesis

This compound serves as a powerful C4 chiral building block. Its primary application lies in its use as a starting material for the synthesis of complex molecules where its stereocenter is retained in the final product.

Case Study: Synthesis of Enantiomerically Pure Lignans

A prominent application is the enantioselective synthesis of α-hydroxylated lactone lignans, a class of natural products with potential anticancer properties.[2] For instance, it is a key starting material in the total synthesis of (-)-wikstromol.[3]

The synthesis strategy involves a series of stereoselective transformations starting from this compound:

-

Stereoselective Alkylation: The α-proton to the ester carbonyl can be deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) to form an enolate. This enolate can then be alkylated with benzyl bromides. The resident stereocenter and bulky isopropyl groups direct the approach of the electrophile, leading to high diastereoselectivity.

-

Further Transformations: Subsequent steps, including saponification, acetalization, a second stereoselective alkylation, and reduction, ultimately yield the target lignan.[2]

In this context, the malate derivative is not a transient auxiliary but a foundational part of the final molecular architecture, making this a chiral pool synthesis.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8][9]

-

Precautionary Statements: P261 (Avoid breathing mist/vapors), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][8]

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a high-value chiral synthon derived from an inexpensive, natural starting material. Its well-defined (S)-stereochemistry provides a reliable foundation for constructing complex chiral molecules with high enantiopurity. A thorough understanding of its structure, synthesis via Fischer esterification, and analytical characterization by chiral HPLC is essential for its effective application in pharmaceutical and fine chemical research. Its successful use in the synthesis of natural products like lignans underscores its strategic importance in the field of asymmetric synthesis.

References

-

This compound - SAFETY DATA SHEET. (2024, February 24). Fisher Scientific. Retrieved January 18, 2026, from [Link]

-

This compound | cas:83541-68-8. (n.d.). Henan Alfa Chemical Co., Ltd. Retrieved January 18, 2026, from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 18, 2026, from [Link]

-

Esterification of malic acid on various catalysts. (2020). Fine Chemical Technologies. Retrieved January 18, 2026, from [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). MDPI. Retrieved January 18, 2026, from [Link]

- Process for preparing diisopropyl ether. (n.d.). Google Patents.

-

Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013). SciSpace. Retrieved January 18, 2026, from [Link]

-

Diisopropyl malate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

- 1. Buy this compound | 83541-68-8 [smolecule.com]

- 2. alfa-industry.com [alfa-industry.com]

- 3. This compound | 83541-68-8 [chemicalbook.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. CN104072369A - Diisopropyl malonate preparation process - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.co.uk [fishersci.co.uk]

(-)-Diisopropyl-L-Malate mechanism of action as a chiral auxiliary

An In-Depth Technical Guide: Mechanism of Action of (-)-Diisopropyl-L-Malate as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, the quest for efficient and predictable stereocontrol is paramount. Chiral auxiliaries represent a cornerstone strategy, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. Among these, this compound, a derivative of the naturally abundant chiral pool starting material L-malic acid, has distinguished itself as a versatile and reliable auxiliary.[1][2] This guide provides a detailed examination of the core mechanistic principles governing its action, focusing on the critical role of metal chelation in establishing a rigid, sterically-defined environment. We will explore the causality behind experimental choices, present a validated protocol for its application in the asymmetric aldol reaction, and discuss the key parameters that influence its stereodirecting power.

The Principle of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceutical compounds is a critical objective, as the physiological effects of stereoisomers can differ dramatically. A chiral auxiliary is a stereogenic molecule that is reversibly attached to a prochiral substrate.[3] Once covalently bonded, the auxiliary's inherent chirality creates diastereomeric transition states during a subsequent reaction, lowering the activation energy for the formation of one diastereomer over the other. After the new stereocenter is set, the auxiliary is cleaved and can, ideally, be recovered for reuse.[3] The success of this strategy hinges on the auxiliary's ability to impose a predictable and high degree of facial selectivity on the reactive center.

Core Mechanism: Chelation-Controlled Stereodifferentiation

The efficacy of this compound lies in its capacity to form a rigid, chelated intermediate with a metal cation, most commonly lithium. This chelation locks the conformation of the attached substrate, and the bulky isopropyl groups of the auxiliary provide a powerful steric shield, directing the approach of an incoming electrophile.

Let us dissect this mechanism through the lens of a classic asymmetric aldol reaction, a powerful carbon-carbon bond-forming transformation.[4][5][6]

Step 1: Attachment of the Auxiliary The process begins with the formation of an ester linkage between a prochiral carboxylic acid (the substrate) and the hydroxyl group of this compound.

Step 2: Generation of a Chiral Enolate The ester is treated with a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), at low temperatures (e.g., -78 °C).[7] The LDA selectively abstracts a proton from the α-carbon of the substrate portion, generating a lithium enolate.

Step 3: The Key Chelated Intermediate This is the pivotal step for stereocontrol. The lithium cation (Li⁺) does not exist as a free ion but forms a highly organized, five-membered chelate ring by coordinating simultaneously with the enolate oxygen and the proximal carbonyl oxygen of the malate auxiliary.[8][9] This chelation forces the enolate into a planar and conformationally rigid structure. The large isopropyl groups of the auxiliary are consequently fixed in space, effectively blocking one of the two faces of the enolate nucleophile.

Step 4: Diastereoselective Electrophilic Attack With the top face of the enolate shielded by the bulky auxiliary, an incoming electrophile (such as an aldehyde) is sterically compelled to approach from the less hindered bottom face. This directed attack ensures the formation of a single predominant diastereomer of the aldol adduct.

Step 5: Auxiliary Cleavage and Recovery Following the reaction, the auxiliary is removed from the product, typically through hydrolysis (e.g., with LiOH) or reduction (e.g., with LiAlH₄), to yield the enantiomerically enriched β-hydroxy acid or corresponding alcohol. The recovered this compound can then be recycled.

Visualization of the Stereodirecting Intermediate

The following diagram illustrates the rigid, chelated lithium enolate that dictates the stereochemical outcome.

Caption: Chelation of Li⁺ locks the enolate, allowing the auxiliary's steric bulk to direct electrophilic attack.

Field-Proven Protocol: Asymmetric Aldol Reaction

This protocol describes a self-validating system for achieving high diastereoselectivity. The causality for each step is explained to ensure reproducibility and understanding.

Materials & Reagents:

-

This compound ester of a prochiral carboxylic acid

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine (freshly distilled)

-

n-Butyllithium (n-BuLi) in hexanes (titrated)

-

Electrophilic aldehyde (purified)

-

Saturated aqueous NH₄Cl

-

Standard solvents for workup and chromatography (EtOAc, hexanes)

Experimental Workflow:

Caption: Step-by-step workflow for a this compound mediated asymmetric aldol reaction.

Step-by-Step Methodology:

-

LDA Preparation: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.05 eq) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-BuLi (1.00 eq) dropwise. Causality: This creates the strong, non-nucleophilic base required for clean enolate formation without competing side reactions.

-

Enolate Formation: In a separate flame-dried flask, dissolve the chiral malate ester (1.00 eq) in anhydrous THF and cool to -78 °C. Slowly transfer the freshly prepared LDA solution via cannula into the ester solution. Stir for 1 hour. Causality: The low temperature and slow addition are critical to favor the formation of the kinetically controlled, chelated lithium enolate, which is the source of stereoselectivity.

-

Aldol Addition: Add the aldehyde (1.1 eq), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C. Monitor the reaction by TLC. Causality: Maintaining a very low temperature maximizes the energy difference between the diastereomeric transition states, thus maximizing the diastereomeric ratio (d.r.).

-

Quenching & Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, dilute with ether or EtOAc, and perform a standard aqueous workup.

-

Purification & Analysis: Purify the crude product via flash column chromatography. The d.r. can be accurately determined by ¹H NMR analysis of the crude product, by comparing the integration of well-resolved signals corresponding to each diastereomer.

Authoritative Grounding: Key Parameters for Success

The degree of stereoselectivity is not absolute and depends on rigorous control of the reaction conditions. The following parameters are critical for achieving a trustworthy and reproducible outcome.

| Parameter | Optimal Condition | Scientific Rationale & Causality |

| Temperature | -78 °C or lower | Maximizes the free energy difference (ΔΔG‡) between the two diastereomeric transition states, leading to higher diastereoselectivity. It ensures the stability of the kinetically formed chelate.[7][9] |

| Metal Cation | Lithium (from LDA, LiHMDS) | Lithium's small ionic radius and strong Lewis acidity are ideal for forming the tight, five-membered chelate ring that rigidly locks the enolate conformation.[8][9] Other cations (e.g., Na⁺, K⁺) are less effective. |

| Solvent | Anhydrous THF | A non-coordinating solvent is essential. More polar, coordinating solvents (like HMPA) can compete with the auxiliary for binding to the lithium cation, disrupting the chelate and eroding stereocontrol.[7][10] |

| Base Stoichiometry | ~1.0 equivalent | Using a full equivalent of a strong, irreversible base like LDA ensures complete conversion of the starting ester to the enolate, preventing side reactions and simplifying the product mixture.[7] |

Conclusion and Outlook

This compound serves as an exemplary chiral auxiliary whose mechanism of action is well-understood and predictable. Its power is derived from a robust, chelation-controlled model where steric hindrance is precisely deployed to guide a chemical transformation.[8][9] By understanding the causality behind the protocol—the necessity of low temperatures, lithium bases, and non-coordinating solvents—researchers can reliably leverage this tool for the construction of complex, enantiomerically pure molecules. This foundational knowledge is critical for drug development professionals and synthetic chemists aiming to design efficient and stereoselective synthetic routes.

References

-

Henan Alfa Chemical Co., Ltd. cas:83541-68-8 | this compound. Available at: [Link][11]

-

Reetz, M. T. (1984). Chelation-controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. Chemistry Letters. Available at: [Link][8]

-

Wikipedia. (2023). Chiral auxiliary. Available at: [Link][3]

-

Michigan State University Department of Chemistry. Asymmetric Induction. Available at: [Link][9]

-

Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(10), 2575–2589. Available at: [Link][10]

-

Chemistry LibreTexts. (2024). Aldol Reaction. Available at: [Link][4]

-

AdiChemistry. ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. Available at: [Link][12]

-

Chemistry Steps. Crossed Aldol And Directed Aldol Reactions. Available at: [Link][7]

-

Jack Westin. Aldehydes And Ketones Important Reactions. Available at: [Link][6]

-

Evans, D. A., et al. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Available at: [Link]

-

YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Available at: [Link][13]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 83541-68-8 [smolecule.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aldol reaction - Wikipedia [en.wikipedia.org]

- 6. jackwestin.com [jackwestin.com]

- 7. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Assymetric Induction [www2.chemistry.msu.edu]

- 10. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alfa-industry.com [alfa-industry.com]

- 12. adichemistry.com [adichemistry.com]

- 13. youtube.com [youtube.com]

(-)-Diisopropyl-L-Malate synthesis from L-malic acid

An In-Depth Technical Guide to the Synthesis of (-)-Diisopropyl-L-Malate from L-Malic Acid

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable chiral building block in asymmetric synthesis, particularly in the pharmaceutical industry. Its utility as a chiral auxiliary and a starting material for complex, optically active molecules necessitates a reliable and well-characterized synthetic protocol.[1] This document details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization, designed for researchers, chemists, and professionals in drug development.

Introduction and Strategic Importance

This compound is a diester derived from naturally occurring L-malic acid. Its stereochemistry makes it a powerful tool in asymmetric synthesis, where it can be used to introduce chirality and control the stereochemical outcome of subsequent reactions.[1] Its applications range from the synthesis of pharmaceutical intermediates to being a cell-permeable probe for studying L-malic acid metabolism.[1] The synthesis described herein is a classic Fischer-Speier esterification, a robust and scalable acid-catalyzed reaction between a carboxylic acid and an alcohol.[2]

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the Fischer esterification of L-malic acid with isopropanol. This reaction is an equilibrium process catalyzed by a strong acid.[2][3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl group. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.[3]

To drive the equilibrium towards the product side and achieve a high yield, the reaction is typically conducted with an excess of the alcohol and/or by the continuous removal of water as it is formed.[2][3] The use of a Dean-Stark apparatus is a common and effective method for sequestering the water generated during the reaction.

Catalyst Selection: Rationale and Implications

Several acid catalysts can be employed for this esterification, with the choice influencing reaction rate, yield, and the formation of byproducts.

-

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TsOH) are effective and widely used.[1][4] However, they can be corrosive and require a neutralization step during workup, which can complicate purification.[5] Sulfuric acid, in particular, is a strong dehydrating agent and can promote the formation of unsaturated byproducts like diisopropyl fumarate and diisopropyl maleate through dehydration of the malic acid backbone.[6]

-

Heterogeneous Catalysts: Acidic ion-exchange resins, such as Amberlyst®15, offer a significant advantage in terms of process simplicity.[7] These solid-supported catalysts are easily removed from the reaction mixture by simple filtration, eliminating the need for aqueous neutralization and simplifying product isolation.[7] They are also generally less corrosive and can often be regenerated and reused, aligning with green chemistry principles. Studies on the esterification of malic acid have shown that catalysts like Amberlyst can provide an optimal balance between conversion and selectivity, minimizing byproduct formation.[6]

For this guide, we will detail a protocol using the heterogeneous catalyst Amberlyst®15 due to its process advantages.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| L-Malic Acid | 134.09 | 50.0 g | 0.373 | Ensure high purity |

| Isopropanol | 60.10 | 350 mL | 4.58 | Reagent grade, used in excess |

| Toluene | 92.14 | 200 mL | - | As an azeotropic agent |

| Amberlyst®15 | - | 15 g | - | Ion-exchange resin catalyst |

| Saturated NaHCO₃ | - | As needed | - | For neutralization (if needed) |

| Brine (sat. NaCl) | - | As needed | - | For washing |

| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying |

Equipment:

-

1 L three-neck round-bottom flask

-

Heating mantle with a magnetic stirrer

-

Reflux condenser

-

Dean-Stark trap

-

Thermocouple

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure

-

Reaction Setup: Assemble the 1 L three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a thermocouple.

-

Charging the Flask: To the flask, add L-malic acid (50.0 g), isopropanol (350 mL), toluene (200 mL), and Amberlyst®15 resin (15 g).[7] The toluene acts as an azeotropic agent to facilitate the removal of water.

-

Heating and Reflux: Place the flask under a nitrogen atmosphere and begin heating with stirring. Heat the mixture to reflux. The temperature should be maintained at approximately 105-115°C.[7]

-

Water Removal: As the reaction proceeds, water will be formed and will collect in the Dean-Stark trap as an azeotrope with toluene. The reaction can be monitored by the amount of water collected. The theoretical amount of water for this reaction is approximately 13.4 mL.

-

Reaction Completion: Continue the reflux for 4-6 hours, or until no more water is observed collecting in the Dean-Stark trap.[7]

-

Catalyst Removal: Cool the reaction mixture to room temperature. Remove the Amberlyst®15 catalyst by vacuum filtration, washing the resin with a small amount of diethyl ether or toluene to recover any adsorbed product.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the excess isopropanol and toluene.

-

Workup and Neutralization: While the use of a heterogeneous catalyst minimizes the need for extensive neutralization, a precautionary wash is advisable. Dilute the crude product with diethyl ether (200 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL), followed by water (1 x 100 mL), and finally with brine (1 x 100 mL).[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. This will yield the crude this compound as an oil.

-

Purification: For high-purity material, the crude product should be purified by vacuum distillation. The boiling point of this compound is approximately 237°C at atmospheric pressure, so distillation under reduced pressure is necessary to prevent decomposition.[6]

Visual Workflow of the Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques should be employed.

| Analytical Method | Key Features and Expected Results |

| ¹H NMR | The proton NMR spectrum provides a definitive structural confirmation. Characteristic signals include: a multiplet around 4.5-4.6 ppm for the methine proton at the chiral center (C-2), a doublet of doublets around 2.7-2.9 ppm for the adjacent methylene protons, and septets around 5.0-5.1 ppm for the isopropyl methine protons.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic absorption bands for the functional groups present: a strong carbonyl (C=O) stretching band for the ester groups at approximately 1740 cm⁻¹, a broad O-H stretching band from the hydroxyl group around 3400-3500 cm⁻¹, and C-O stretching bands in the 1050-1250 cm⁻¹ region.[1] |

| Optical Rotation | As a chiral compound, the product's optical purity can be assessed by measuring its specific rotation. The measurement is typically performed using the sodium D-line (589 nm).[1] |

| Mass Spectrometry | Mass spectrometry can be used to confirm the molecular weight of the compound (218.25 g/mol ).[1] |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Ensure the reaction is run to completion by monitoring water collection. Consider increasing the excess of isopropanol or extending the reaction time. |

| Loss during workup. | Ensure proper phase separation during aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. | |

| Product Contamination | Presence of starting material or byproducts. | Incomplete reaction or side reactions. Optimize reaction conditions (e.g., temperature, catalyst) to minimize byproduct formation. Ensure efficient purification by vacuum distillation. |

| Residual solvent. | Ensure complete removal of solvents under reduced pressure before final purification. |

Safety Considerations

-

Reagents: L-malic acid is an irritant. Isopropanol is flammable. Toluene is flammable and toxic. Concentrated acids, if used, are highly corrosive. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Procedure: The reaction is conducted at elevated temperatures. Use appropriate care when handling hot glassware. Vacuum distillation carries a risk of implosion; ensure the glassware is free of cracks or defects.

Conclusion

The synthesis of this compound via Fischer esterification of L-malic acid is a well-established and reliable method. The use of a heterogeneous catalyst like Amberlyst®15 simplifies the procedure and aligns with modern sustainable chemistry practices. Careful execution of the reaction and purification steps, followed by thorough analytical characterization, will yield a high-purity product suitable for its demanding applications in asymmetric synthesis and pharmaceutical research.

References

- Google Patents. (n.d.). CN104072369A - Diisopropyl malonate preparation process.

-

University of Missouri-St. Louis. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

- Google Patents. (n.d.). EP1095988A2 - Malic acid diester surfactants.

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

ResearchGate. (2022, March 22). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN103288634A - A method for catalytic synthesis of diisopropyl maleate.

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

MDPI. (n.d.). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Retrieved from [Link]

-

Henan Alfa Chemical Co., Ltd. (n.d.). cas:83541-68-8 | this compound. Retrieved from [Link]

Sources

- 1. Buy this compound | 83541-68-8 [smolecule.com]

- 2. athabascau.ca [athabascau.ca]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | 83541-68-8 [chemicalbook.com]

- 7. EP1095988A2 - Malic acid diester surfactants - Google Patents [patents.google.com]

The Role of (-)-Diisopropyl-L-Malate in Asymmetric Synthesis: A Technical Guide for Advanced Practitioners

Abstract

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a cornerstone of pharmaceutical development and fine chemical manufacturing. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, relies on a toolkit of sophisticated reagents and catalysts. Among these, (-)-diisopropyl-L-malate ((-)-DIPT) has carved out a significant niche, primarily as a chiral ligand in one of the most powerful and reliable methods for asymmetric epoxidation: the Sharpless-Katsuki epoxidation. This technical guide provides an in-depth exploration of the core principles and practical applications of this compound in asymmetric synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in mechanistic understanding and field-proven insights. We will delve into the physicochemical properties of (-)-DIPT, its pivotal role in the Sharpless epoxidation, detailed experimental protocols, and its broader utility as a chiral building block.

Introduction: The Imperative of Chirality in Synthesis

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the ability to synthesize single enantiomers is not merely an academic challenge but a critical requirement for the development of safe and effective drugs.[2][3] Asymmetric synthesis has emerged as the most elegant and efficient strategy to achieve this, often employing chiral auxiliaries, reagents, or catalysts to control the stereochemical outcome of a reaction.[4][5]

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter.[4][6] After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse.[4] this compound, derived from the naturally occurring and inexpensive L-malic acid, serves as a powerful chiral entity in this context, most notably as a ligand in the Sharpless asymmetric epoxidation.[7]

This compound: Physicochemical Properties and Synthesis

This compound is a chiral diester of L-malic acid. Its utility in asymmetric synthesis stems from its well-defined stereochemistry and the steric and electronic properties conferred by the isopropyl ester groups.

| Property | Value |

| CAS Number | 83541-68-8 |

| Molecular Formula | C₁₀H₁₈O₅ |

| Molecular Weight | 218.25 g/mol |

| Appearance | Colorless liquid |

| Density | 1.055 g/mL at 25 °C |

| Boiling Point | 237 °C |

| Optical Rotation | [α]²⁰/D ≈ -13° (neat) |

Synthesis: this compound is typically synthesized through the acid-catalyzed esterification of L-malic acid with isopropanol. This straightforward procedure makes it a readily accessible chiral ligand for synthetic applications.

The Sharpless-Katsuki Asymmetric Epoxidation: A Paradigm of Enantioselective Catalysis

The Sharpless-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols, a discovery for which K. Barry Sharpless was awarded a share of the 2001 Nobel Prize in Chemistry.[8][9] The reaction utilizes a catalytic amount of a titanium(IV) isopropoxide and a stoichiometric amount of a chiral tartrate ester, such as this compound, with tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[8][10][11]

The Catalytic System and Mechanism

The active catalyst in the Sharpless epoxidation is a dimeric titanium-tartrate complex.[9][12] This complex creates a chiral environment that directs the delivery of the oxygen atom from the peroxide to one face of the double bond of the allylic alcohol. The allylic alcohol substrate coordinates to the titanium center, bringing the double bond into proximity of the activated peroxide.[13][14]

The mechanism involves the following key steps:

-

Ligand Exchange: The isopropoxide ligands on the titanium(IV) isopropoxide are replaced by the chiral diisopropyl tartrate, the allylic alcohol substrate, and the tert-butyl hydroperoxide.[11]

-

Formation of the Active Complex: A dimeric titanium complex is formed, creating a rigid and well-defined chiral pocket.[12]

-

Oxygen Transfer: The oxygen atom from the coordinated TBHP is transferred to the double bond of the allylic alcohol in an intramolecular fashion.[8][14]

-

Catalyst Regeneration: The resulting epoxide and tert-butanol are released, and the catalyst is regenerated to continue the cycle.

Stereochemical Control and Mnemonic

A remarkable feature of the Sharpless epoxidation is its predictable stereochemical outcome. A simple mnemonic allows for the prediction of the absolute stereochemistry of the resulting epoxide. When the allylic alcohol is drawn in a planar orientation with the hydroxyl group in the bottom right corner, the use of this compound (or L-(+)-diethyl tartrate) directs the epoxidation to the top face of the alkene. Conversely, (+)-diisopropyl-D-malate (or D-(-)-diethyl tartrate) directs the epoxidation to the bottom face.[13][14]

Experimental Protocol: Catalytic Asymmetric Epoxidation of Geraniol

This protocol is a representative example of a catalytic Sharpless asymmetric epoxidation.

Materials:

-

Geraniol

-

This compound ((-)-DIPT)

-

Titanium(IV) isopropoxide

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

-

Powdered 4 Å molecular sieves

-

Dichloromethane (anhydrous)

-

Aqueous solution of NaOH (10%)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Setup: Under an inert atmosphere (e.g., argon or nitrogen), a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with powdered 4 Å molecular sieves and anhydrous dichloromethane. The flask is cooled to -20 °C in a cooling bath.

-

Catalyst Formation: To the cooled suspension, add this compound followed by titanium(IV) isopropoxide. Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

-

Substrate and Oxidant Addition: Add geraniol to the reaction mixture. Then, add the solution of tert-butyl hydroperoxide dropwise over 10-15 minutes, maintaining the internal temperature at -20 °C.

-

Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Allow the mixture to warm to room temperature and stir for 1 hour. Add a 10% aqueous solution of NaOH and stir for an additional 30 minutes, or until the aqueous and organic layers are clear.

-

Extraction and Purification: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Expected Results for Various Allylic Alcohols:

| Allylic Alcohol | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Geraniol | D-(-)-DIPT | 93 | 88 |

| Nerol | D-(-)-DIPT | - | 74 |

| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 |

| Allyl alcohol | D-(-)-DET | - | 95 |

Note: DET (diethyl tartrate) is often used interchangeably with DIPT, with the choice sometimes influencing selectivity.[15]

This compound as a Chiral Auxiliary in Other Asymmetric Reactions

While the Sharpless epoxidation is the most prominent application of this compound, its inherent chirality and functional groups make it a potential chiral auxiliary in other asymmetric transformations. The principle involves covalently attaching the malate unit to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary.

Conceptual Application in Aldol and Michael Additions

The ester functionalities of this compound can be used to tether the chiral auxiliary to substrates suitable for aldol[16][17][18][19][20] or Michael additions.[21][22] The chiral environment provided by the malate backbone can then influence the facial selectivity of the enolate attack on an electrophile.

While the conceptual framework is sound, the widespread application and detailed protocols for this compound in these specific roles are less documented in the literature compared to its use in the Sharpless epoxidation. This is likely due to the development of other highly effective chiral auxiliaries for these transformations. However, the potential for its use remains, particularly in the exploration of novel synthetic routes.

Conclusion: An Enduring Tool in the Synthetic Chemist's Arsenal

This compound stands as a testament to the power of harnessing nature's chirality for the advancement of synthetic chemistry. Its role as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation has been transformative, providing a reliable and predictable method for the synthesis of enantiomerically enriched epoxy alcohols, which are versatile building blocks for a myriad of complex molecules, including numerous pharmaceuticals.[7] While its application as a chiral auxiliary in other reaction classes is less prevalent, the underlying principles of stereochemical control remain valid. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the properties, mechanisms, and practical applications of this compound is indispensable for the design and execution of elegant and efficient asymmetric syntheses.

References

-

Sharpless, K. B., & Katsuki, T. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

-

Finn, M. G., & Sharpless, K. B. (1991). On the mechanism of asymmetric epoxidation with titanium-tartrate catalysts. In Asymmetric Synthesis (pp. 247-308). Academic Press. [Link]

-

Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765-5780. [Link]

-

Organic Syntheses. (2025). Sharpless Epoxidation of Divinyl Carbinol. Organic Syntheses, 102, 1-18. [Link]

-

Bach, R. D., & Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 128(11), 2072-2091. [Link]

-

Wikipedia. (n.d.). Sharpless epoxidation. [Link]

-

Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [Link]

-

Myers, A. G. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. [Link]

-

ResearchGate. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. [Link]

-

Scribd. (n.d.). Sharpless Asymmetric Epoxidation Process. [Link]

-

Hilaris Publisher. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. [Link]

-

University of York. (n.d.). Asymmetric Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). Chiral Drugs: An Overview. [Link]

-

CrystEngComm. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. [Link]

-

MDPI. (2021). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. [Link]

-

ResearchGate. (2021). Structure of chiral drugs approved in 2016. [Link]

-

Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]

-

Adichemistry. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. [Link]

-

Wikipedia. (n.d.). Michael addition reaction. [Link]

-

Chemical Society Reviews. (2021). Recent applications of asymmetric organocatalytic annulation reactions in natural product synthesis. [Link]

-

National Center for Biotechnology Information. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. [Link]

-

IIP Series. (n.d.). ASYMMETRIC SYNTHESIS. [Link]

-

University of Liverpool. (n.d.). Asymmetric Synthesis. [Link]

-

Wikipedia. (n.d.). Aldol reaction. [Link]

-

ResearchGate. (2025). The Aldol Reaction: Group I and II enolates. [Link]

Sources

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. york.ac.uk [york.ac.uk]

- 5. iipseries.org [iipseries.org]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 10. Sharpless Epoxidation [organic-chemistry.org]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 13. CH 336 Chapter 9 Learning Goals [sites.science.oregonstate.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Aldol reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. adichemistry.com [adichemistry.com]

- 19. jackwestin.com [jackwestin.com]

- 20. 羟醛缩合反应 [sigmaaldrich.com]

- 21. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to (-)-Diisopropyl-L-Malate: A Versatile Chiral Building Block for Natural Product Synthesis

Abstract

The imperative for enantiomerically pure compounds in pharmaceuticals and agrochemicals has cemented the role of "chiral pool" synthesis as a cornerstone of modern organic chemistry.[1][2] Within this strategy, readily available, stereochemically defined molecules are utilized as starting materials to impart chirality to synthetic targets. L-Malic acid, a C4 dicarboxylic acid, stands out in this pool for its dual functionality and defined stereocenter. This guide provides an in-depth technical examination of its derivative, (-)-diisopropyl-L-malate, as a premier chiral building block. We will explore its synthesis, physicochemical properties, and core reactivity, followed by a detailed analysis of its strategic application in the stereoselective synthesis of complex natural products, providing researchers and drug development professionals with a comprehensive resource for leveraging this versatile synthon.

Introduction: The Strategic Value of C4 Chiral Synthons

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, carbohydrates, and hydroxy acids that serve as practical starting points for asymmetric synthesis.[1][2][3][4] This approach circumvents the need for developing de novo asymmetric reactions, directly incorporating a molecule's inherent chirality into a more complex target. This compound, derived from naturally occurring L-malic acid, is an exemplary C4 building block.[5] Its structure is notable for a stereogenic center at the C-2 position in the (S)-configuration, bearing a hydroxyl group, and two isopropyl ester groups at the C-1 and C-4 positions.[5] This arrangement offers multiple, distinct sites for chemical manipulation, making it a highly versatile and valuable tool for synthetic chemists.

Physicochemical Properties and Stereochemical Integrity

A thorough understanding of a building block's physical properties is critical for its effective use in synthesis. This compound is a colorless liquid at room temperature, a property attributed to the bulky isopropyl ester groups that disrupt crystal lattice packing.[5] Its chirality is confirmed by its optical activity, with the specific rotation typically measured at the sodium D-line (589 nm).[5]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | dipropan-2-yl (2S)-2-hydroxybutanedioate | [5] |

| CAS Number | 83541-68-8 | [6][7] |

| Molecular Formula | C₁₀H₁₈O₅ | [6] |

| Molecular Weight | 218.25 g/mol | [6] |

| Boiling Point | 236-237 °C (lit.) | [6][7][8] |

| Density | 1.055 g/mL at 25 °C (lit.) | [6][7][8] |

| Refractive Index | n20/D 1.43 (lit.) | [6][7][8] |

| Storage | Refrigerated |

The stereochemical integrity of the C-2 center is robust under a wide range of non-acidic and non-basic conditions, making it a reliable chiral synthon.

Synthesis and Purification of this compound

The standard method for preparing this compound is the direct esterification of L-malic acid.[5] L-malic acid itself is produced industrially via the enzymatic hydration of fumaric acid, ensuring a high enantiomeric purity of the starting material.[9][10]

Experimental Protocol: Fischer Esterification of L-Malic Acid

This protocol describes a typical lab-scale synthesis.

Objective: To synthesize this compound from L-malic acid and isopropanol.

Materials:

-

L-Malic Acid (1.0 eq)

-

Isopropanol (10-20 eq, serves as solvent and reagent)

-

Concentrated Sulfuric Acid (catalytic, ~0.05 eq)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), add L-malic acid and an excess of isopropanol.

-

Catalyst Addition: While stirring, slowly add the catalytic amount of concentrated sulfuric acid. The mixture will heat up.

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is driven to completion by the large excess of isopropanol and the removal of water.

-

Workup - Quenching: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully and slowly pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. (Caution: CO₂ evolution).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is typically purified by vacuum distillation to yield pure this compound as a colorless liquid.

Core Reactivity and Strategic Transformations

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The secondary hydroxyl group and the two ester moieties can be manipulated selectively to construct complex molecular architectures.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 83541-68-8 [smolecule.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 83541-68-8 [chemicalbook.com]

- 8. alfa-industry.com [alfa-industry.com]

- 9. researchgate.net [researchgate.net]

- 10. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of (-)-Diisopropyl-L-Malate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (-)-Diisopropyl-L-Malate

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of chiral molecules are paramount. This compound, a key chiral building block and intermediate in the synthesis of various bioactive molecules, is no exception.[1] This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, grounded in the principles of analytical chemistry and supported by field-proven methodologies.

Introduction to this compound

This compound (CAS No: 83541-68-8) is the diisopropyl ester of L-malic acid.[2][3] Its stereochemistry makes it a valuable precursor in asymmetric synthesis, particularly for creating enantiomerically pure pharmaceuticals where specific optical activity is essential for therapeutic efficacy.[1] At room temperature, it exists as a colorless liquid.[4] A thorough spectroscopic analysis is crucial to verify its identity, stereochemical integrity, and purity before its use in sensitive synthetic pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₅ | [2] |

| Molecular Weight | 218.25 g/mol | |

| Appearance | Colorless liquid | [3][4][5] |

| Density | 1.055 g/mL at 25°C | [1][4][5] |

| Boiling Point | 236-238 °C | [4][5] |

| Refractive Index | n20/D 1.43 | [2][5] |

| Optical Rotation | [α]₂₀/D -13° (neat) | [4] |

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following structure and numbering scheme for this compound will be used. This systematic numbering is essential for assigning specific signals in the NMR spectra to their corresponding atoms within the molecule.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Expertise & Experience: The NMR Narrative

For a molecule like this compound, both ¹H and ¹³C NMR are essential. ¹H NMR confirms the number of different proton environments and their connectivity through spin-spin coupling. ¹³C NMR complements this by showing the number of unique carbon environments. The combination provides a definitive structural fingerprint.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides a clear map of the proton environments. The chirality at the C2 position makes the two protons on C3 diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum confirms the carbon backbone of the molecule. The key signals correspond to the ester carbonyls, the hydroxyl-bearing chiral carbon, the methylene carbon, and the carbons of the two isopropyl groups.[4]

Table 2: Summary of NMR Spectroscopic Data for this compound

| Atom Number | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Experimental Range) |

| C1, C4 | - | 170-175 |

| C2 | ~4.3-4.5 (dd) | 67-70 |

| C3 | ~2.7-2.9 (m) | 38-40 |

| C5, C8 | ~5.0-5.1 (septet) | 67-70 |

| C6, C7, C9, C10 | ~1.2-1.3 (d) | 21-23 |

| OH | Variable (broad s) | - |

| Note: ¹H NMR shifts are predicted based on typical values for similar functional groups. ¹³C NMR ranges are based on reported data.[4] |

Trustworthiness: A Self-Validating Protocol for NMR Analysis

The following protocol is designed to ensure high-quality, reproducible data. The choice of solvent and internal standard is critical for accurate chemical shift referencing.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar compounds and its residual proton signal is well-separated from the analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube. Causality: TMS is the universally accepted internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance signal.[6]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]

-

Shimming & Tuning: Perform automated or manual shimming to optimize the magnetic field homogeneity. Tune the probe to the correct frequencies for ¹H and ¹³C. Causality: Proper shimming and tuning are critical for achieving sharp, symmetrical peaks and optimal signal-to-noise ratio.

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum using a standard pulse sequence.

-

Set a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Causality: Proton decoupling simplifies the spectrum to single lines for each unique carbon, making interpretation easier.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[7]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy